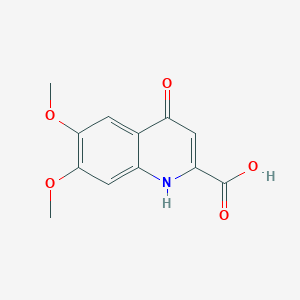

6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6,7-dimethoxy-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-17-10-3-6-7(5-11(10)18-2)13-8(12(15)16)4-9(6)14/h3-5H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRBOXSGWWUUBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=C(N2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitro Reduction of 6-Nitroveratraldehyde

The synthesis begins with the hydrogenation of 6-nitroveratraldehyde (6-nitro-3,4-dimethoxybenzaldehyde) using 5% palladium on activated carbon (Pd/C) under hydrogen pressure (0.1–0.2 MPa) in tetrahydrofuran (THF) at 25–30°C. This step reduces the nitro group to an amine, yielding 6-amino-3,4-dimethoxybenzaldehyde. The reaction typically completes within 4 hours, with Pd/C serving as a reusable catalyst.

Condensation with Ethyl Pyruvate

The resulting amine intermediate undergoes condensation with ethyl pyruvate (2-oxopropionic acid ethyl ester) in the presence of sodium ethoxide (NaOEt). Heating the mixture to 60–65°C for 6 hours facilitates cyclization via a Friedländer quinoline synthesis mechanism. This step forms the quinoline core, producing ethyl 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate. Sodium ethoxide acts as both a base and a catalyst, deprotonating the active methylene group of ethyl pyruvate to enable nucleophilic attack on the aldehyde.

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed using aqueous sodium hydroxide (2N) under reflux, followed by acidification with hydrochloric acid to pH 6–7. This step converts the ester to the free carboxylic acid, yielding the target compound as a pale yellow solid. The reported yield for this route is 82.6% after purification.

Key Reaction Conditions:

-

Catalyst : 5% Pd/C (nitro reduction), NaOEt (condensation)

-

Solvents : THF (reduction), water (hydrolysis)

-

Temperature : 25–30°C (reduction), 60–65°C (condensation/hydrolysis)

Bromomethyl Intermediate Route

An alternative approach utilizes ethyl 2-bromomethyl-6,7-dimethoxyquinoline-3-carboxylate as a key intermediate (Scheme 1).

Williamson Ether Synthesis

The bromomethyl intermediate reacts with phenols in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 40°C. This Williamson ether synthesis introduces phenoxymethyl substituents at position 2 of the quinoline core. Electron-withdrawing groups on the phenol ring enhance reaction efficiency, with yields reaching 98% for intermediates like ethyl 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylate.

Hydrolysis and Cyclization

The ester group is hydrolyzed using aqueous ethanolic NaOH, followed by acidification to yield 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acid. Subsequent intramolecular Friedel-Crafts acylation with polyphosphoric acid (PPA) at 110–140°C forms fused oxepinoquinolinone derivatives. Although this route primarily targets heterocyclic analogs, adjusting the hydrolysis conditions (e.g., omitting PPA) could isolate the carboxylic acid intermediate.

Advantages:

-

High regioselectivity due to directed ortho-metalation effects.

-

Compatibility with diverse phenol substrates for structural diversification.

Cyclocondensation of Aniline Derivatives

A third method employs Gould-Jacobs cyclization , a classical route for quinoline synthesis (Figure 2).

Aniline-Keto Ester Condensation

Reaction of 3,4-dimethoxyaniline with ethyl 3-oxopent-4-enoate under acidic conditions induces cyclocondensation. The enamine intermediate undergoes thermal cyclization to form the quinoline skeleton. This method is less documented for the target compound but is widely used for analogous 4-oxoquinolines.

Oxidation and Hydrolysis

The resulting 4-hydroxyquinoline is oxidized to the 4-oxo derivative using potassium permanganate (KMnO₄) or other oxidizing agents. Subsequent ester hydrolysis with NaOH affords the carboxylic acid.

Limitations:

-

Lower yields (~70%) compared to hydrogenation-condensation routes.

-

Requires stringent control of oxidation conditions to avoid over-oxidation.

Mechanistic Insights

Role of Sodium Ethoxide in Condensation

In Method 1, NaOEt deprotonates ethyl pyruvate’s α-hydrogen, generating an enolate that attacks the electrophilic aldehyde carbon of 6-aminoveratraldehyde. Subsequent cyclodehydration forms the quinoline ring, with the methoxy groups directing electrophilic substitution.

Acid-Catalyzed Cyclization

PPA in Method 2 protonates the carbonyl oxygen of the carboxylic acid, facilitating electrophilic acylation at the ortho position of the methoxy-substituted aromatic ring . This step highlights the importance of electron-donating methoxy groups in stabilizing cationic intermediates.

Análisis De Reacciones Químicas

Substitution Reactions

The carboxylic acid group at position 2 undergoes direct substitution, particularly in amidation and esterification reactions. The electron-withdrawing effects of the quinoline core enhance the electrophilicity of the carbonyl carbon.

Amidation

Reaction with primary or secondary amines in the presence of coupling agents yields carboxamide derivatives. For example:

-

Reagents : (1-Ethylpyrrolidin-2-ylmethyl)amine, EDCl/HOBt

-

Conditions : Room temperature, inert atmosphere

-

Product : 1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide hydrochloride .

Esterification

Methanol or ethanol in acidic conditions converts the carboxylic acid to esters:

-

Reagents : Ethanol, H<sub>2</sub>SO<sub>4</sub>

-

Conditions : Reflux, 12 hours

-

Product : Ethyl 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate .

Bromination

The quinoline core and substituents participate in electrophilic aromatic substitution. Bromination occurs preferentially at the allyl group (if present) rather than the aromatic ring:

Cyclization and Ring Modification

The dihydroquinoline scaffold undergoes cyclization under specific conditions to form polycyclic structures:

-

Reagents : POCl<sub>3</sub>, DMF

-

Conditions : 80°C, 6 hours

-

Product : 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbonyl chloride, which can react further with amines or alcohols .

Oxidation

The keto group at position 4 is resistant to further oxidation, but the dihydroquinoline ring can be fully aromatized:

-

Reagents : DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

-

Conditions : Reflux in toluene

Reduction

Catalytic hydrogenation targets the double bond in the dihydroquinoline ring:

-

Reagents : H<sub>2</sub>, Pd/C

-

Conditions : 1 atm, RT

-

Product : Tetrahydroquinoline derivative with retained carboxylic acid functionality .

Derivatization at the 3-Position

The electron-rich quinoline core allows for regioselective functionalization. A notable example involves the Petasis reaction:

-

Reagents : Boronic acids, glyoxylic acid

-

Conditions : Acetonitrile, 40°C

-

Product : C-3 substituted derivatives (e.g., morpholinoethylamino-methyl analogs) .

Biological Activity-Driven Modifications

Derivatives synthesized from this compound exhibit enhanced pharmacological properties:

Key Research Findings

-

Bromination occurs selectively at allyl substituents rather than the aromatic ring, avoiding undesired ring halogenation .

-

Amidation does not significantly alter opioid receptor antagonism between enantiomers, suggesting the chiral center is not critical for binding .

-

Ethyl ester derivatives serve as intermediates for further functionalization, enabling scalable synthesis of bioactive compounds .

This compound’s versatility in substitution, cyclization, and redox reactions makes it a valuable scaffold in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. Specifically, 6,7-dimethoxy derivatives have shown effectiveness against various bacterial strains. A study demonstrated that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

Quinoline derivatives are being investigated for their anticancer potential. In vitro studies have shown that 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid induces apoptosis in cancer cells through the activation of specific apoptotic pathways. This property suggests its potential use in cancer therapy .

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes linked to disease progression, such as topoisomerases involved in DNA replication. Inhibition of these enzymes can lead to the development of chemotherapeutic agents .

Organic Electronics

The unique electronic properties of quinoline derivatives make them suitable for applications in organic electronics. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of 6,7-dimethoxy-4-oxo structure enhances the efficiency and stability of these devices .

Nanotechnology

In nanotechnology, this compound is being explored for its role in synthesizing nanoparticles with controlled sizes and shapes. Such nanoparticles have applications in drug delivery systems and imaging techniques due to their biocompatibility and functionalization capabilities .

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against Gram-positive/negative bacteria |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits topoisomerases | |

| Material Science | Organic Electronics | Enhances performance in OLEDs and OPVs |

| Nanotechnology | Useful in synthesizing biocompatible nanoparticles |

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated various quinoline derivatives against bacterial strains. The results indicated that 6,7-dimethoxy derivatives exhibited significant inhibition zones compared to controls, suggesting strong antimicrobial activity .

- Cancer Cell Apoptosis Research : Research conducted at a leading university explored the effects of this compound on breast cancer cell lines. The study found that treatment with 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid resulted in a marked increase in apoptosis markers within 24 hours .

- Organic Electronics Development : A collaboration between material scientists and chemists focused on incorporating this compound into OLEDs. Their findings showed improved light emission and stability compared to traditional materials used in OLED fabrication .

Mecanismo De Acción

The mechanism of action of 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including analgesic and antihypoxic activities .

Comparación Con Compuestos Similares

5,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

- Structure : Methoxy groups at positions 5 and 7; carboxylic acid at position 3.

- Key Differences: The positional shift of methoxy groups (5,7 vs. 6,7) and carboxylic acid (3 vs.

- Implications: Reduced steric hindrance at position 3 may enhance interaction with enzymatic targets, as seen in quinolone antibiotics .

1-Cyclopropyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

- Structure : Cyclopropyl substituent at position 1; carboxylic acid at position 3.

- Key Differences: The cyclopropyl group enhances lipophilicity and metabolic stability, while the carboxylic acid at position 3 mimics fluoroquinolone antibiotics (e.g., ciprofloxacin).

- Implications : Improved membrane permeability and antibacterial activity compared to the target compound .

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

- Structure : Fluorine atoms at positions 6 and 7; methoxy at position 8; cyclopropyl at position 1.

- Key Differences : Fluorine substituents increase electronegativity and bioavailability, while the methoxy group at position 8 introduces steric effects.

- Implications : Enhanced potency against resistant bacterial strains due to fluorine’s strong electron-withdrawing effects .

Key Findings:

- Neuroactivity : The target compound’s 6,7-dimethoxy and C2-carboxylic acid groups contribute to sigma-1 receptor binding, as demonstrated in neuroprotective hybrids (e.g., compound 28 in ) .

- Antimicrobial Activity : Fluorine or cyclopropyl substitutions at position 1 (e.g., –10) correlate with enhanced antibacterial efficacy, whereas methoxy groups at C6/C7 may reduce cytotoxicity compared to halogenated analogs .

- Synthetic Flexibility : The C3 position is more amenable to derivatization (e.g., amide formation) than C2, enabling tailored pharmacokinetic profiles .

Structural and Mechanistic Insights

- Hydrogen Bonding : The carboxylic acid at C2 forms stronger hydrogen bonds than esters or amides, influencing target selectivity (e.g., ETA receptor antagonism in ) .

- Steric Effects : Bulky substituents at C1 (e.g., cyclopropyl) hinder rotation, improving binding to hydrophobic pockets in bacterial topoisomerases .

Actividad Biológica

6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (DMQCA) is a heterocyclic compound belonging to the quinoline family. Its unique structural features, including methoxy groups and a carboxylic acid functionality, suggest potential biological activities that have garnered interest in pharmacological research. This article explores the biological activity of DMQCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: 6,7-dimethoxy-4-oxo-1H-quinoline-2-carboxylic acid

Molecular Formula: C12H11NO5

Molecular Weight: 249.22 g/mol

CAS Number: 122234-41-7

The compound features a quinoline core with significant substituents that may influence its biological interactions.

DMQCA exhibits various biological activities primarily attributed to its ability to interact with specific biological macromolecules. Key mechanisms include:

- Enzyme Inhibition: DMQCA has been studied for its potential to inhibit enzymes involved in critical biological processes, including those related to cancer and viral replication.

- Antimicrobial Activity: Preliminary studies suggest that DMQCA may possess antibacterial and antifungal properties.

- Antiviral Activity: The compound's structure allows it to interfere with viral replication processes, making it a candidate for antiviral drug development.

Antiviral Properties

Research indicates that DMQCA exhibits significant antiviral activity. In vitro studies have shown that it can inhibit the replication of various viruses by targeting key viral enzymes. For instance, similar quinoline derivatives have demonstrated efficacy against HIV by inhibiting reverse transcriptase and integrase activities .

Antibacterial and Antifungal Activities

DMQCA has also been evaluated for its antibacterial properties. Studies report moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate promising efficacy compared to standard antibiotics .

Study 1: Antiviral Efficacy

A recent study investigated the antiviral effects of DMQCA analogs on HIV-1 replication in human peripheral blood mononuclear cells (PBMCs). The results showed an effective dose-dependent inhibition of viral replication, with an EC50 value indicating potency comparable to existing antiviral agents .

Study 2: Antibacterial Activity

In another study assessing the antibacterial properties of DMQCA, various derivatives were synthesized and tested against common bacterial strains. The results demonstrated that certain modifications of the compound enhanced its antibacterial activity significantly when compared to the parent compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Nalidixic Acid | Quinolone core with carboxylic acid | Antibacterial |

| **Quinine Derivatives | Quinolines with alkaloid structures | Antimalarial |

| **4-Hydroxy-2-quinolones | Hydroxy group at position 4 | Antiviral and antibacterial |

DMQCA is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinolone derivatives.

Q & A

Q. What are the established synthetic routes for 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid?

The compound is typically synthesized via Gould-Jacobs cyclization , involving thermal cyclization of substituted anilines with β-keto esters under acidic conditions. Key intermediates include ethyl 3-(dimethylamino)acrylate and appropriately substituted 3-nitrobenzoic acid derivatives. Solvent selection (e.g., DMF or DMSO) and temperature control (120–150°C) are critical for optimizing yield . Post-synthetic modifications, such as hydrolysis of ester groups, require controlled alkaline conditions (e.g., NaOH in ethanol/water) to avoid degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include :

- NMR spectroscopy : Analyze - and -NMR for diagnostic peaks (e.g., downfield-shifted C-4 carbonyl at ~175 ppm, methoxy protons at ~3.8–4.0 ppm) .

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254–280 nm) and mobile phases like acetonitrile/0.1% formic acid to assess purity (>98%) .

- X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) and confirm substitution patterns .

Q. What biological activities have been reported for this compound?

The compound exhibits antibacterial activity against Gram-negative pathogens (e.g., E. coli, P. aeruginosa), with MIC values ranging from 0.5–8 μg/mL. Activity correlates with substituent positioning: methoxy groups at C6/C7 enhance membrane penetration, while the carboxylic acid at C2 facilitates target binding (e.g., DNA gyrase inhibition) .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., unexpected 1H^1H1H-NMR splitting) be resolved?

- Perform variable-temperature NMR to assess dynamic effects like hindered rotation of substituents .

- Use isotopic labeling (e.g., - or -enriched precursors) to clarify coupling patterns .

- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies improve synthetic yield while minimizing byproducts?

- Catalyst screening : Transition metals (e.g., Pd/C) enhance cyclization efficiency in Gould-Jacobs reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve intermediate solubility, reducing side reactions .

- Orthogonal protection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) during methoxy group installation .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>200°C in inert atmospheres) .

- pH sensitivity : Stability decreases in alkaline conditions (pH >8), leading to hydrolysis of the 4-oxo group .

- Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation .

Q. What computational methods are used to analyze structure-activity relationships (SAR)?

- Molecular docking : Model interactions with DNA gyrase (PDB ID: 1KZN) to identify critical hydrogen bonds (e.g., C2-carboxylic acid with Asp87) .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with MIC values to guide derivatization .

Q. How can researchers address challenges in impurity profiling?

- LC-MS/MS : Detect trace intermediates (e.g., demethylated analogs) using high-resolution Orbitrap systems .

- Column chromatography : Employ gradient elution (hexane/ethyl acetate → methanol) to separate regioisomers .

- Spiking experiments : Co-inject synthetic impurities (e.g., 8-methoxy analogs) to confirm retention times .

Q. What methodologies mitigate solubility limitations in biological assays?

Q. How are degradation pathways elucidated under accelerated stability testing?

- Forced degradation : Expose to oxidative (HO), thermal (60°C), and photolytic (UV-A) stress, followed by LC-MS to identify degradation products (e.g., quinoline ring-opening products) .

- Radical scavengers : Add antioxidants (e.g., ascorbic acid) to suppress oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.